molecular formula C29H35N3O4S B3471320 4-tert-butyl-N-[[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]methyl]benzenesulfonamide

4-tert-butyl-N-[[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]methyl]benzenesulfonamide

Cat. No.: B3471320
M. Wt: 521.7 g/mol
InChI Key: SHBRFURWYQABFU-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]methyl]benzenesulfonamide is a complex organic compound that features a piperazine ring, a benzenesulfonamide group, and a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]methyl]benzenesulfonamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

    Formation of the Piperazine Derivative: The piperazine ring is functionalized with a methoxyphenyl group through a nucleophilic substitution reaction.

    Introduction of the Benzenesulfonamide Group: The benzenesulfonamide group is introduced via a sulfonation reaction, where a sulfonyl chloride reacts with an amine group on the piperazine derivative.

    Final Coupling: The final step involves coupling the piperazine derivative with a benzenesulfonamide group under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]methyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-tert-butyl-N-[[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]methyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antihistamine activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]methyl]benzenesulfonamide involves its interaction with specific molecular targets. The piperazine ring and the benzenesulfonamide group are key functional groups that interact with biological macromolecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • 4-tert-Butylbenzoyl chloride
  • 1-Boc-4-(4-formylphenyl)piperazine

Uniqueness

4-tert-butyl-N-[[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]methyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group and the benzenesulfonamide moiety distinguishes it from other similar compounds, potentially leading to unique interactions and applications in various fields.

Properties

IUPAC Name

4-tert-butyl-N-[[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N3O4S/c1-29(2,3)24-13-15-25(16-14-24)37(34,35)30-21-22-9-11-23(12-10-22)28(33)32-19-17-31(18-20-32)26-7-5-6-8-27(26)36-4/h5-16,30H,17-21H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBRFURWYQABFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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